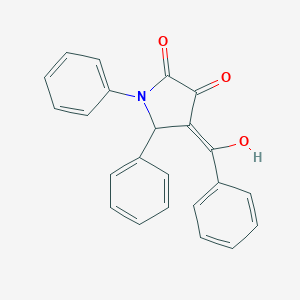
4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one, also known as BHDP, is a synthetic compound that has been widely used in scientific research due to its unique properties. BHDP is a member of the pyrrolone family and is commonly used as a starting material for the synthesis of various other compounds.
Mechanism of Action
4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. The compound binds to the active site of these enzymes and prevents them from functioning properly. 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to bind to DNA and RNA, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of various enzymes. 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to have antioxidant properties, which may contribute to its anti-cancer properties.
Advantages and Limitations for Lab Experiments
4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. The compound is also relatively inexpensive compared to other compounds with similar properties. However, 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of new drugs based on the structure of 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one. Another area of research is the study of the compound's anti-cancer properties and its potential use in cancer therapy. Additionally, the use of 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one as a fluorescent probe for the study of protein and DNA binding is an area of ongoing research.
Synthesis Methods
4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is synthesized using a multistep process that involves the reaction of 3,4-dihydroxybenzaldehyde with aniline to form a Schiff base. The Schiff base is then cyclized using acetic anhydride and a catalytic amount of p-toluenesulfonic acid to form 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one. The compound is then purified using column chromatography to obtain a high yield of pure 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one.
Scientific Research Applications
4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has been used in various scientific research applications, including the development of new drugs, the study of enzyme inhibition, and the synthesis of novel materials. The compound has shown promising results in the treatment of cancer, bacterial infections, and Alzheimer's disease. 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has also been used as a fluorescent probe to study the binding of proteins and DNA.
properties
Product Name |
4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molecular Formula |
C23H17NO3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy(phenyl)methylidene]-1,5-diphenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H17NO3/c25-21(17-12-6-2-7-13-17)19-20(16-10-4-1-5-11-16)24(23(27)22(19)26)18-14-8-3-9-15-18/h1-15,20,25H/b21-19- |
InChI Key |
UQBGJFLODCDKNC-VZCXRCSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Bromo-2-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B274082.png)
![N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide](/img/structure/B274085.png)
![(6E)-6-[[2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274086.png)



![2-(3-methylphenoxy)-N-[(E)-[(Z)-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B274098.png)
![4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide](/img/structure/B274099.png)
![3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide](/img/structure/B274100.png)


![N-[(E)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-hydroxy-2-propylpentanamide](/img/structure/B274104.png)
![N-[2-oxo-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-phenylethyl]benzamide](/img/structure/B274115.png)
![1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B274120.png)